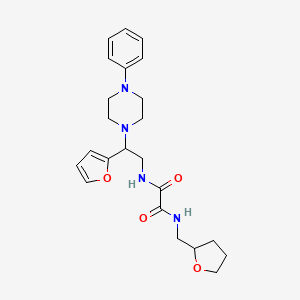

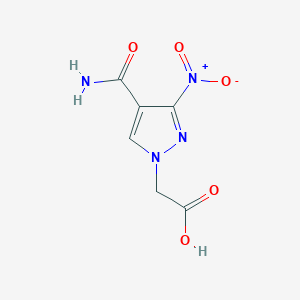

![molecular formula C21H17ClN4O3 B2578828 3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-45-7](/img/structure/B2578828.png)

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including as inhibitors of cyclin-dependent kinases (CDKs), which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of a new set of small molecules . The exact synthesis process for this specific compound is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Pyrrolo[3,2-d]pyrimidine Derivatives Synthesis : A study by Majumdar, Das, & Jana (1998) details the synthesis of pyrrolo[3,2-d]pyrimidine derivatives from dimethyluracils, highlighting a simple treatment process with m-chloroperoxybenzoic acid.

Synthesis of Benzodifuranyl Derivatives : Abu‐Hashem, Al-Hussain, & Zaki (2020) explore the synthesis of novel benzodifuranyl derivatives, including pyrimidine and thiazolopyrimidines, from visnaginone and khellinone. These compounds showcase significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Facile Synthesis Approach : Bommeraa, Merugu, & Eppakayala (2019) developed a simplified method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showcasing an efficient and high-yield process (Bommeraa et al., 2019).

Biological and Antimicrobial Applications

Antimicrobial and Antitumor Activities : Synthesis of thiazolopyrimidine derivatives shows potential biological applications. The study by Akbari et al. (2008) indicates significant inhibition of bacterial and fungal growth, suggesting their use as antimicrobial agents.

Antiproliferative and Antiviral Properties : Pudlo et al. (1990) explore the antiproliferative and antiviral activities of pyrrolo[2,3-d]pyrimidines, indicating their potential in medical applications, particularly in antitumor and antiviral therapies (Pudlo et al., 1990).

Antibacterial and Antifungal Efficacy : Kolisnyk et al. (2015) report on the synthesis of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, exhibiting notable antibacterial and antifungal activities. This suggests their potential as effective antimicrobial agents (Kolisnyk et al., 2015).

Zukünftige Richtungen

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, further studies could explore its potential in other therapeutic areas, given the wide range of biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives .

Wirkmechanismus

Target of action

The compound is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds known to have biological activity . .

Mode of action

Many pyrrolo[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling .

Biochemical pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Protein kinases, which are potential targets of pyrrolo[3,2-d]pyrimidine derivatives, are involved in numerous cellular pathways, including those regulating cell growth and survival .

Result of action

Inhibitors of protein kinases can affect cell growth and survival, and have potential as anticancer agents .

Eigenschaften

IUPAC Name |

3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c1-25-12-16(19(27)23-15-9-7-14(22)8-10-15)17-18(25)20(28)26(21(29)24-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,27)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZDKJWRCUOKOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

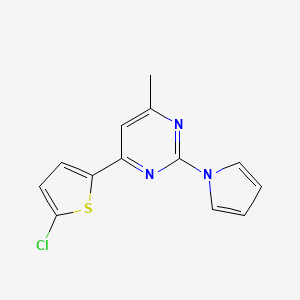

![4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)

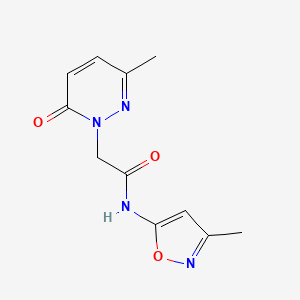

![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)

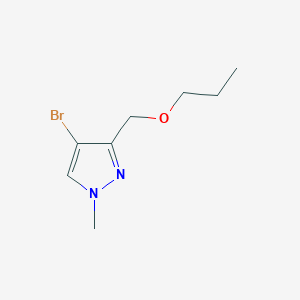

![(5-Chlorothiophen-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2578753.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578758.png)

![N-(2-ethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2578759.png)

![Ethyl 4-[[2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2578765.png)

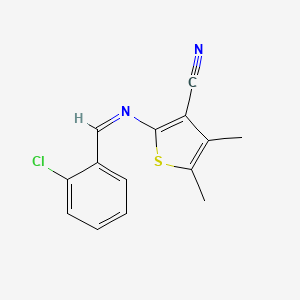

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)